4-Desmethoxy-4-nitro Omeprazole Sulfide
Overview
Description
Synthesis Analysis
The synthesis of Omeprazole derivatives, including compounds like 4-Desmethoxy-4-nitro Omeprazole Sulfide, involves a series of chemical reactions designed to modify the molecular structure to achieve desired properties. For instance, 2-nitro-4-methoxyaniline, an important intermediate in Omeprazole synthesis, can be synthesized through acetylation, nitration, and reduction from 4-methoxyaniline, achieving a product yield superior to previously reported methods (Hou Zhan-peng, 2009).
Molecular Structure Analysis
The molecular structure of Omeprazole and its derivatives plays a crucial role in their function as proton pump inhibitors. Studies on the tautomerism of Omeprazole in solution reveal insights into the stability and behavior of such compounds under various conditions, which is crucial for understanding their chemical reactivity and therapeutic efficacy (R. M. Claramunt et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of Omeprazole, indicative of its derivatives as well, involves interactions with sulfhydryl groups under acidic conditions, leading to the inhibition of gastric (H+-K+)-ATPase. This reaction mechanism is essential for its antisecretory effect in the stomach (W. Im et al., 1985).
Physical Properties Analysis
The determination of Omeprazole and its metabolites in plasma and urine through liquid chromatography sheds light on the physical properties relevant to its pharmacokinetics and metabolism. Such analytical methods are vital for understanding the distribution, metabolism, and excretion of Omeprazole derivatives (P. Lagerström & B. Persson, 1984).
Chemical Properties Analysis
The electrochemical redox behavior of Omeprazole at a glassy carbon electrode provides insights into its chemical properties, including pH-dependent oxidation processes. Understanding these properties is crucial for predicting the behavior of Omeprazole derivatives in biological systems (S. M. A. Jorge et al., 2010).
Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis Processes : Research has focused on the synthesis of compounds related to omeprazole, such as 2-nitro-4-methoxyaniline, an important intermediate. Improved synthesis methods with higher yields have been developed, beneficial for industrial applications (Hou Zhan-peng, 2009); (Wu Bao-xiang, 2007).
Chemical Properties and Tautomerism : Studies have explored the tautomerism of omeprazole in solutions, providing insights into its chemical behavior which is crucial for understanding its reactivity and stability (R. M. Claramunt et al., 2004).
Pharmaceutical Implications and Biochemical Applications
Novel Synthesis and Impurities : Research includes the novel synthesis of omeprazole and its pharmaceutical impurities, highlighting the development of proton pump inhibitors and their impurities (S. Saini et al., 2019).
Antioxidant and Antiapoptotic Role : Omeprazole has been studied for its potential antioxidant and antiapoptotic roles, which could contribute to its therapeutic effects in gastric ulcer treatment (K. Biswas et al., 2003).
Analytical and Biochemical Techniques
Electrochemical Behavior : The electrochemical redox behavior of omeprazole has been studied using various voltammetry techniques, providing valuable information for analytical applications (S. M. A. Jorge et al., 2010).
Enantioselective Analysis : Techniques for enantioselective quantification of omeprazole and its metabolites in human serum have been developed, important for understanding the drug's metabolic profile (J. Martens-Lobenhoffer et al., 2007).
Biocatalysis for Pharmaceutical Production : Biocatalytic methods have been developed for the preparation of enantiomerically pure forms of omeprazole, showcasing the potential of biocatalysis in pharmaceutical production (Shefali Sangar et al., 2018); (P. Babiak et al., 2011).
Degradation and Environmental Impact : Studies on the degradation of omeprazole in the aquatic environment provide insights into its environmental impact and behavior in water (E. Cavalcanti et al., 2013); (M. DellaGreca et al., 2006).
Application in Asymmetric Bio-oxidation : The application of asymmetric bio-oxidation using specific strains for the preparation of omeprazole highlights the integration of biotechnology in pharmaceutical synthesis (Yuanyuan Zhang et al., 2021).
properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-7-17-14(10(2)15(9)20(21)22)8-24-16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVDAEPDIQMNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466706 | |
Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-nitro Omeprazole Sulfide | |
CAS RN |
142885-91-4 | |
Record name | 4-Desmethoxy-4-nitro Omeprazole Sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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